Isothiazolo[5,4-D]pyrimidin-4(5H)-one
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Overview
Description
Isothiazolo[5,4-D]pyrimidin-4(5H)-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research This compound features a unique isothiazole ring fused to a pyrimidine ring, which imparts distinct chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isothiazolo[5,4-D]pyrimidin-4(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiazole with a suitable carbonyl compound, followed by cyclization to form the desired isothiazolo-pyrimidine structure. The reaction conditions often include the use of acidic or basic catalysts and controlled temperatures to ensure the formation of the target compound .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of advanced purification techniques, such as crystallization and chromatography, is also common to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Isothiazolo[5,4-D]pyrimidin-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding thioether or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the isothiazole or pyrimidine rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thioethers, and various substituted derivatives of this compound. These products often exhibit distinct chemical and biological properties, making them valuable for further research and development .
Scientific Research Applications
Chemistry: The compound serves as a versatile building block for the synthesis of more complex molecules, enabling the development of new materials and catalysts.
Medicine: Research has indicated its potential as a therapeutic agent, particularly in the treatment of inflammatory and neurodegenerative diseases. .
Industry: Its unique chemical properties make it useful in the development of agrochemicals and other industrial applications
Mechanism of Action
The mechanism of action of Isothiazolo[5,4-D]pyrimidin-4(5H)-one involves its interaction with specific molecular targets, such as kinases. For example, the compound has been shown to inhibit RIPK1, a kinase involved in the necroptosis pathway. By binding to the active site of RIPK1, this compound prevents the phosphorylation of downstream targets, thereby inhibiting the necroptosis pathway and reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-D]pyrimidine-4-carboxylic acids: These compounds share a similar fused ring structure and exhibit comparable biological activities, such as antimicrobial and anticancer properties.
Isoxazolo[5,4-D]pyrimidin-4(5H)-ones: These compounds also feature a fused ring system and have been studied for their potential as enzyme inhibitors and therapeutic agents.
Uniqueness
Its unique chemical structure allows for diverse chemical modifications, making it a valuable scaffold for drug development and other scientific research .
Properties
IUPAC Name |
5H-[1,2]thiazolo[5,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3N3OS/c9-4-3-1-8-10-5(3)7-2-6-4/h1-2H,(H,6,7,9) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIYCYXBDQNHAGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NSC2=C1C(=O)NC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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